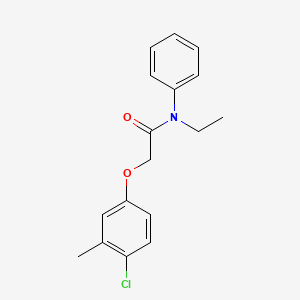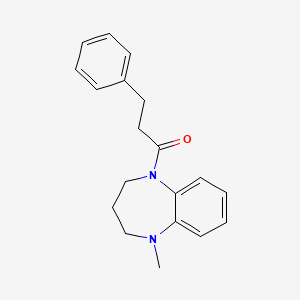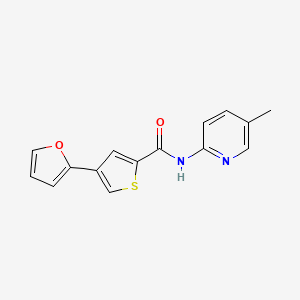
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide, also known as Clofencet, is a chemical compound that has been extensively studied for its potential use in the field of medicine. This compound belongs to the family of amides and has been shown to possess various biological activities.
Mecanismo De Acción
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide exerts its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX activity, this compound reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and Physiological Effects
This compound has been shown to produce dose-dependent analgesic effects in animal models. It has also been shown to possess anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines. This compound has also been shown to produce sedative effects, leading to its potential use as an anesthetic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has several limitations. It has a short half-life, which limits its duration of action. It also has low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide. One potential direction is to investigate its potential use as an anesthetic agent. Another direction is to study its potential use in the treatment of chronic pain. Additionally, the development of new formulations that improve its solubility and duration of action could also be explored. Further research is needed to fully understand the potential of this compound as a drug candidate.
Conclusion
This compound is a chemical compound that has been extensively studied for its potential use in the field of medicine. Its mechanism of action is well understood, and it has been shown to possess various biological activities. While it has several advantages for use in lab experiments, it also has limitations that need to be addressed. Further research is needed to fully understand the potential of this compound as a drug candidate.
Métodos De Síntesis
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide can be synthesized through the reaction between 4-chloro-3-methylphenol and N-ethyl-N-phenylacetamide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield this compound. This synthesis method has been extensively studied and optimized to obtain high yields of pure this compound.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide has been extensively studied for its potential use as a drug candidate. It has been shown to possess various biological activities, including analgesic, anti-inflammatory, and antipyretic effects. This compound has also been studied for its potential use as an anesthetic agent, as it has been shown to produce sedative effects in animal models.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-3-19(14-7-5-4-6-8-14)17(20)12-21-15-9-10-16(18)13(2)11-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMAOBMYRHWDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyclopropylmethyl)-1-[2-(2-piperidyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7644126.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7644132.png)
![1'-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-ethylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B7644139.png)
![3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide](/img/structure/B7644160.png)
![2-methyl-1-[4-(3-tetrahydro-2H-pyran-4-yl-1,2,4-oxadiazol-5-yl)piperidino]-1-propanone](/img/structure/B7644165.png)


![methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B7644185.png)
![5-[2-Oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7644205.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644211.png)

